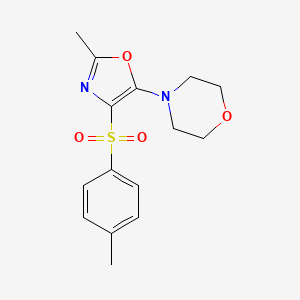

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Methyl-4-tosyloxazol-5-yl)morpholine” is a chemical compound. It’s a derivative of morpholine, which is an organic compound featuring both amine and ether functional groups . Morpholine is a base, and its conjugate acid is called morpholinium .

Synthesis Analysis

Morpholines, the class of compounds to which our compound belongs, are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine, the parent compound of “this compound”, consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations .Chemical Reactions Analysis

Morpholines undergo various chemical reactions. For instance, they can undergo diazo transfer to activated methylene groups of thioamides, a reaction known as the Regitz reaction . They can also undergo reactions with arylsulfonyl azides .Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a molecular weight of 101.1469 .Scientific Research Applications

Synthesis and Biological Activity

- Benzimidazoles Synthesis : A study demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, showing potent in vitro antioxidant activities and α-glucosidase inhibition, suggesting their potential in diabetes management and oxidative stress-related conditions (Özil et al., 2018).

- Antimicrobial Activities : Research on new 1,2,4-triazole derivatives, incorporating morpholine, showed good to moderate antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

- Inhibitors of Phosphoinositide 3-kinase : A class of 4-(1,3-Thiazol-2-yl)morpholine derivatives was identified as potent and selective inhibitors of phosphoinositide 3-kinase, showing promise in cancer therapy through in vivo tumor growth inhibition models (Alexander et al., 2008).

Structural and Spectral Analysis

- Crystal Structure Analysis : The crystal structure of certain morpholine derivatives was analyzed, revealing insights into their molecular geometry and hydrogen bonding interactions, which are critical for understanding their biological activities (Franklin et al., 2011).

- Photophysical Characterization : Studies on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on its absorption and emission spectra, demonstrating the compound's potential in photophysical applications (Chin et al., 2010).

Pharmacological Investigations

- Neurokinin-1 Receptor Antagonism : Research into morpholine derivatives as neurokinin-1 receptor antagonists showed their potential in treating emesis and depression, highlighting the importance of solubility and pharmacokinetic properties for clinical administration (Harrison et al., 2001).

Chemical Synthesis and Characterization

- Efficient Synthesis Methods : Innovative synthesis routes for morpholine-containing compounds have been developed, offering efficient pathways for the production of molecules with potential therapeutic applications, such as antimicrobials and muscarinic agonists (Kumar et al., 2007).

Mechanism of Action

Target of Action

The primary target of 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The compound is part of a family of morpholinyl-bearing arylsquaramides that act as small-molecule lysosomal pH modulators .

Mode of Action

The compound interacts with its target by facilitating the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This action specifically alkalizes liposomes, disrupting the homeostasis of lysosomal pH and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound affects the biochemical pathway related to lysosomal pH regulation . By disrupting the homeostasis of lysosomal pH, it impacts the activity of lysosomal enzymes that are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert their maximal activity in an acidic environment .

Result of Action

The result of the compound’s action is the disruption of lysosomal pH homeostasis, leading to the inactivation of the lysosomal Cathepsin B enzyme . This disruption can lead to lysosomal alkalization and consequently a decrease or deactivation in the activity of lysosomal hydrolytic enzymes .

Action Environment

The action of this compound is influenced by the environment within the lysosome. The highly acidic environment of the lysosome is crucial for the activity of lysosomal enzymes . Any changes in this environment, such as those induced by the compound, can significantly impact the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-3-5-13(6-4-11)22(18,19)14-15(21-12(2)16-14)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXNWHFQUJHJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)

![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)

![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)

![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)